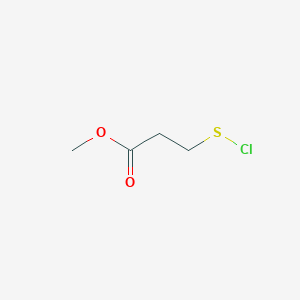

Methyl 3-(chlorosulfanyl)propanoate

Description

Methyl 3-(chlorosulfonyl)propanoate (C₄H₇ClO₄S, molar mass: 186.61 g/mol) is a sulfonate ester featuring a chlorosulfonyl (-SO₂Cl) group and a methyl ester moiety. This compound is characterized by its high reactivity due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. It is commonly employed in organic synthesis as an intermediate for introducing sulfonate functionalities or as a precursor for sulfonamide derivatives .

Properties

CAS No. |

41345-74-8 |

|---|---|

Molecular Formula |

C4H7ClO2S |

Molecular Weight |

154.62 g/mol |

IUPAC Name |

methyl 3-chlorosulfanylpropanoate |

InChI |

InChI=1S/C4H7ClO2S/c1-7-4(6)2-3-8-5/h2-3H2,1H3 |

InChI Key |

QDLWDWZNGOVPBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSCl |

Origin of Product |

United States |

Preparation Methods

General Methodology

The most common approach for preparing methyl 3-(chlorosulfonyl)propanoate involves direct sulfonation of methyl propanoate derivatives using chlorosulfonic acid. This one-pot reaction sequence combines sulfonation and chlorination steps:

| Reaction Step | Reagents | Conditions | Considerations |

|---|---|---|---|

| Sulfonation and Chlorination | Methyl propanoate, Chlorosulfonic acid (ClSO₃H) | 0-5°C initial addition, followed by gradual warming to 60-80°C | Requires controlled addition of chlorosulfonic acid; Excess reagent often used (1.5-2 equivalents) |

| Workup | Ice water | Carefully poured onto crushed ice while maintaining temperature <25°C | Highly exothermic; Requires efficient cooling |

| Isolation | Extraction with dichloromethane or chloroform | - | Immediate processing recommended due to hydrolytic sensitivity |

This synthetic route is analogous to the preparation of 3-(chlorosulfonyl)benzoic acid, where benzoic acid is treated with chlorosulfonic acid under controlled conditions.

Reaction Mechanism

The reaction proceeds through two main steps:

- Electrophilic sulfonation at the β-position of the propanoate chain

- Subsequent chlorination of the sulfonic acid intermediate

The regioselectivity is influenced by the electron-withdrawing effect of the ester group, which directs sulfonation predominantly to the β-position rather than the α-position.

Oxidation-Chlorination Sequence

From Methyl 3-mercaptopropionate

An alternative synthetic pathway involves the oxidation of methyl 3-mercaptopropionate (CAS: 2935-90-2) followed by chlorination. This two-step procedure offers better control over reaction conditions and potentially higher purity:

The oxidation step can be performed using various oxidizing agents, with hydrogen peroxide or Oxone® (potassium peroxymonosulfate) being the most common in laboratory settings.

Process Considerations

This method offers several advantages over direct sulfonation:

- Milder reaction conditions

- Better control over side reactions

- Easier purification process

- Higher product purity

However, the multi-step approach requires more time and potentially more costly reagents, making it less favorable for large-scale industrial production.

From Sulfonic Acid Salts

Through Sodium Sulfonate Intermediate

A third approach involves preparation via sodium 3-(methoxycarbonyl)propanesulfonate intermediate:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| Sulfonation | Methyl acrylate treated with sodium bisulfite | Aqueous solution, 50-60°C, 3-5h | Forms sodium 3-(methoxycarbonyl)propanesulfonate |

| Chlorination | Treatment with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) | Dry solvent (DCM or chloroform), 0°C to reflux, 2-4h | Conducted under strictly anhydrous conditions |

| Purification | Filtration, solvent evaporation, and distillation | Reduced pressure distillation | Careful temperature control required |

This method is particularly useful when a sulfonation agent milder than chlorosulfonic acid is required, especially for substrates with sensitive functional groups.

Carbonylative Methods

Recent developments in metal-catalyzed carbonylation reactions have enabled new synthetic routes to prepare methyl 3-(chlorosulfonyl)propanoate:

Palladium-Catalyzed Carbonylative Approach

Comparative Analysis of Preparation Methods

Each preparation method has distinct advantages and limitations. The following table provides a comparative analysis to guide selection of the most appropriate synthetic route:

| Preparation Method | Advantages | Limitations | Scale Suitability | Overall Assessment |

|---|---|---|---|---|

| Direct Sulfonation | Simple one-pot procedure; Economical reagents; High atom economy | Harsh reaction conditions; Corrosive reagents; Potential side reactions | Industrial scale | Most suitable for large-scale production |

| Oxidation-Chlorination | Better control; Higher purity; Milder conditions | Multi-step process; More expensive reagents; Lower atom economy | Laboratory to pilot scale | Preferred for high-purity requirements |

| From Sulfonic Acid Salts | Mild conditions; Good for sensitive substrates; Good reproducibility | Longer synthetic sequence; Moisture-sensitive intermediates | Laboratory scale | Suitable for research applications |

| Carbonylative Methods | High regioselectivity; Modern green chemistry approach | Specialized equipment; Expensive catalysts; Technical expertise required | Laboratory scale | Promising for future development |

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonylethylsulfenyl chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or disulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxycarbonylethylsulfenyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxycarbonylethylsulfenyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The sulfenyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Ethyl 3-(Methylsulfonyl)propanoate

Molecular Formula : C₆H₁₂O₄S

Molar Mass : 180.22 g/mol

Key Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound), which increases lipophilicity and may alter solubility in organic solvents.

- Sulfonyl Group: Methylsulfonyl (-SO₂CH₃) replaces chlorosulfonyl (-SO₂Cl), rendering the compound less reactive.

Methyl 3-[(Chlorosulfonyl)(methyl)amino]propanoate

Molecular Formula: C₅H₁₀ClNO₄S Molar Mass: 239.66 g/mol Key Differences:

- Functional Group: Incorporates a methylamino group bonded to the sulfonyl chloride, forming a tertiary sulfonamide structure. This modification enhances steric hindrance and reduces electrophilicity compared to the parent compound.

Methyl 3-[(6-Nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate

Molecular Formula : C₁₈H₁₅N₃O₅S

Molar Mass : 397.39 g/mol

Key Differences :

- Sulfanyl Group: Features a sulfanyl (-S-) linkage to a nitro-substituted quinazolinone ring. Unlike the sulfonyl chloride, this group is less electrophilic and participates in thiol-based reactions.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Group | Reactivity Profile |

|---|---|---|---|---|

| Methyl 3-(chlorosulfonyl)propanoate | C₄H₇ClO₄S | 186.61 | -SO₂Cl | High (nucleophilic substitution) |

| Ethyl 3-(methylsulfonyl)propanoate | C₆H₁₂O₄S | 180.22 | -SO₂CH₃ | Low (stable sulfone) |

| Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate | C₅H₁₀ClNO₄S | 239.66 | -N(CH₃)SO₂Cl | Moderate (steric hindrance reduces reactivity) |

| Methyl 3-[(6-nitroquinazolin-2-yl)sulfanyl]propanoate | C₁₈H₁₅N₃O₅S | 397.39 | -S- (sulfanyl) | Moderate (thiol-mediated reactions) |

Key Research Findings

Reactivity: Methyl 3-(chlorosulfonyl)propanoate’s -SO₂Cl group reacts efficiently with amines and alcohols to form sulfonamides and sulfonate esters, respectively. In contrast, Ethyl 3-(methylsulfonyl)propanoate’s inert -SO₂CH₃ group is utilized in stability-focused applications, such as polymer additives .

Synthetic Applications: The methylamino variant (C₅H₁₀ClNO₄S) is tailored for synthesizing tertiary sulfonamides, which are pivotal in drug discovery for protease inhibition .

Limitations and Discrepancies

Chlorosulfanyl groups are rare due to their instability, and available data here focus on sulfonyl chlorides. Further clarification of the target compound’s nomenclature is recommended.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(chlorosulfanyl)propanoate, and how can reaction conditions be optimized?

- Methodology : this compound can be synthesized via esterification of 3-(chlorosulfanyl)propanoic acid with methanol under acid catalysis. For example, sulfuric acid (1–5% v/v) in refluxing methanol (60–80°C, 6–12 hours) achieves esterification, similar to methods used for ethyl 2-(3-chlorophenyl)propanoate . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting acid concentration to minimize side reactions (e.g., sulfanyl group oxidation). Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the ester .

Q. Which analytical techniques are most effective for assessing purity and structural confirmation?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. A retention time comparison with a reference standard ensures identification .

- NMR : ¹H and ¹³C NMR (in CDCl₃) confirm the ester and sulfanyl groups. Key signals include:

- Methoxy group: δ 3.6–3.8 ppm (singlet, 3H).

- Sulfanyl-proton: δ 2.8–3.1 ppm (multiplet, 2H) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with expected m/z ≈ 168.59 (C₄H₇ClO₂S).

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Ventilation : Use fume hoods due to potential release of volatile sulfur-containing byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfoxide formation) impact synthesis yields, and how can they be mitigated?

- Methodology : The sulfanyl group (-SCl) is prone to oxidation to sulfoxide (-SOCl) under acidic or aerobic conditions. To suppress this:

- Use degassed solvents and inert atmospheres (N₂/Ar).

- Add antioxidants (e.g., 0.1% BHT) to reaction mixtures.

- Monitor via LC-MS for sulfoxide byproducts (m/z ≈ 184.59, [M+H]⁺) and adjust reaction time/temperature accordingly. Contradictions in literature regarding optimal pH (2.5–4.5) require empirical validation for specific setups .

Q. What strategies resolve spectral overlaps in NMR characterization of reactive functional groups?

- Methodology :

- DEPT-135 NMR : Differentiates CH₃ (methoxy), CH₂ (sulfanyl-adjacent), and quaternary carbons.

- COSY/HSQC : Resolves coupling between sulfanyl protons and adjacent methylene groups.

- Low-Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism of the ester group) .

Q. How does this compound interact with biological systems, and what are its metabolic byproducts?

- Methodology :

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) via fluorogenic substrates. The sulfanyl group acts as a nucleophile, forming disulfide bonds with active-site thiols .

- Metabolic Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS. Expected metabolites include 3-mercaptopropanoic acid (via esterase cleavage) and methyl 3-sulfinylpropanoate (oxidation product) .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution at the sulfanyl group.

- QSPR Models : Corrate experimental hydrolysis rates with descriptors like Hammett σ values for substituents on the ester .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound in aqueous buffers. How can researchers reconcile these discrepancies?

- Methodology :

- pH-Dependent Stability Studies : Conduct kinetic assays at pH 2–9 (25°C). Hydrolysis half-life (t₁/₂) decreases exponentially above pH 6 due to nucleophilic attack by water on the sulfanyl group.

- Controlled Experiments : Use deuterated solvents (D₂O) and ¹H NMR to track hydrolysis in real-time. Discrepancies may arise from trace metal ions (e.g., Fe³⁺) accelerating degradation, necessitating chelating agents (EDTA) in buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.